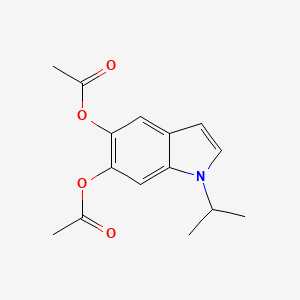

1-Isopropyl-1H-indole-5,6-diyl diacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO4 |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

(6-acetyloxy-1-propan-2-ylindol-5-yl) acetate |

InChI |

InChI=1S/C15H17NO4/c1-9(2)16-6-5-12-7-14(19-10(3)17)15(8-13(12)16)20-11(4)18/h5-9H,1-4H3 |

InChI Key |

QDQURPBYCZLFRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC2=CC(=C(C=C21)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformation Studies of 1 Isopropyl 1h Indole 5,6 Diyl Diacetate

Retrosynthetic Analysis and Design of Precursor Molecules

A retrosynthetic analysis of 1-Isopropyl-1H-indole-5,6-diyl diacetate reveals that the target molecule can be readily prepared from its corresponding diol, 1-Isopropyl-1H-indole-5,6-diol. The diacetate is simply the product of the acetylation of the two hydroxyl groups of the diol. Therefore, the primary synthetic challenge lies in the construction of the N-isopropylated 5,6-dihydroxyindole (B162784) core.

The key precursor is 1-Isopropyl-1H-indole-5,6-diol. The retrosynthesis of this diol can be envisioned through several pathways. A common and effective strategy for constructing the indole (B1671886) ring is through the cyclization of a suitably substituted benzene (B151609) derivative. One such approach involves the reductive cyclization of a dinitrostyrene derivative. This leads back to simpler, commercially available starting materials like 3,4-dibenzyloxybenzaldehyde (B16220). The N-isopropyl group can be introduced at a later stage of the synthesis, or a precursor already containing this group can be used.

A plausible retrosynthetic pathway is outlined below:

Step 1: Disconnection of the acetate (B1210297) groups. The C-O bonds of the acetate esters are disconnected, leading to 1-Isopropyl-1H-indole-5,6-diol and an acetylating agent (e.g., acetic anhydride).

Step 2: Disconnection of the indole ring. The indole ring of the diol can be disconnected through various classical indole syntheses. A practical approach involves the reductive cyclization of a 2,β-dinitrostyrene intermediate. This disconnection leads to a substituted benzaldehyde (B42025) and a nitroalkane.

Step 3: Precursor simplification. The substituted benzaldehyde, 4,5-dihydroxy-2-nitrobenzaldehyde, can be derived from a protected precursor such as 3,4-dibenzyloxybenzaldehyde to avoid unwanted reactions of the hydroxyl groups during the initial synthetic steps. The isopropyl group on the nitrogen can be introduced via N-alkylation of the indole ring, or a precursor amine can be used in a reaction that forms the pyrrole (B145914) ring.

This analysis identifies key precursors such as 1-Isopropyl-1H-indole-5,6-diol and protected benzaldehydes as crucial intermediates in the synthesis of the target diacetate.

Development and Optimization of Synthetic Routes for this compound

The synthesis of this compound is a multi-step process that primarily involves the construction of the 1-Isopropyl-1H-indole-5,6-diol precursor, followed by its acetylation. Due to the high reactivity of the hydroxyl groups in 5,6-dihydroxyindoles, direct synthesis is challenging, and protection/deprotection strategies are often employed. guidechem.com

A common route to 5,6-dihydroxyindoles starts with a protected catechol derivative, such as 3,4-dibenzyloxybenzaldehyde. google.com This is nitrated to introduce a nitro group at the 2-position of the benzene ring. The resulting 2-nitro-4,5-dibenzyloxybenzaldehyde then undergoes a condensation reaction with nitromethane (B149229) to form a 2,β-dinitro-4,5-dibenzyloxy styrene (B11656) intermediate. google.com This intermediate is then subjected to a reductive cyclization, which simultaneously reduces both nitro groups and forms the indole ring. The benzyl (B1604629) protecting groups are typically removed in this step or in a subsequent deprotection step to yield 5,6-dihydroxyindole. google.com The N-isopropyl group can be introduced by alkylation of the indole nitrogen.

The final step in the synthesis of the target compound is the acetylation of 1-Isopropyl-1H-indole-5,6-diol. This is a standard esterification reaction, often carried out using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). nih.gov This reaction proceeds readily to give the diacetate product in high yield.

The following table summarizes a potential synthetic route:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3,4-Dibenzyloxybenzaldehyde | Solid nitrifier | 2-Nitro-4,5-dibenzyloxybenzaldehyde |

| 2 | 2-Nitro-4,5-dibenzyloxybenzaldehyde, Nitromethane | Condensation reaction | 2,β-Dinitro-4,5-dibenzyloxy styrene |

| 3 | 2,β-Dinitro-4,5-dibenzyloxy styrene | Catalyst (e.g., Pd/C), Reduction, Intramolecular cyclization, Debenzylation | 5,6-Dihydroxyindole |

| 4 | 5,6-Dihydroxyindole | Isopropyl halide, Base | 1-Isopropyl-1H-indole-5,6-diol |

| 5 | 1-Isopropyl-1H-indole-5,6-diol | Acetic anhydride, Pyridine | This compound |

Transition metal catalysis plays a crucial role in modern indole synthesis, offering efficient and selective methods for ring formation. In the context of synthesizing the 1-Isopropyl-1H-indole-5,6-diol precursor, both palladium and rhodium catalysts are of significant interest.

Palladium-catalyzed reactions are widely used for the reductive cyclization of nitro compounds to form indoles. google.com For instance, a palladium catalyst supported on carbon (Pd/C) can be used with hydrogen gas to effect the reductive cyclization of 2,β-dinitrostyrene derivatives to the corresponding indole. google.comgoogle.com This method is often clean and efficient, though it may require careful control of reaction conditions to avoid over-reduction or side reactions.

Rhodium catalysts are also effective for such reductive cyclizations. google.com Similar to palladium, rhodium catalysts, often supported on a solid carrier, can be used with hydrogen to achieve the desired transformation. The choice between palladium and rhodium can depend on substrate compatibility, desired selectivity, and cost considerations. A patent describes the use of palladium, platinum, or rhodium catalysts for the reductive cyclization of 4,5-dihydroxy-2,β-dinitrostyrene to 5,6-dihydroxyindole. google.com

The following table highlights catalytic systems used in the synthesis of the 5,6-dihydroxyindole core:

| Catalyst | Reaction Type | Substrate | Product | Reference |

| Palladium on Carbon (Pd/C) | Reductive Cyclization | 2,β-Dinitro-4,5-dibenzyloxy styrene | 5,6-Dihydroxyindole | google.com |

| Rhodium on a solid support | Reductive Cyclization | 4,5-Dihydroxy-2,β-dinitrostyrene | 5,6-Dihydroxyindole | google.com |

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its precursors. Key parameters to consider include the choice of solvent, temperature, reaction time, and the specific reagents used.

In the synthesis of 5,6-dihydroxyindoles, the high reactivity of the hydroxyl groups necessitates careful optimization to prevent unwanted side reactions and polymerization. guidechem.com The choice of protecting groups for the catechol moiety is a crucial first step. Benzyl ethers are commonly used due to their stability and ease of removal during the reductive cyclization step. google.com

For the reductive cyclization of dinitrostyrene precursors, the choice of reducing agent and catalyst is paramount. While catalytic hydrogenation with Pd/C is effective, other reducing agents like sodium dithionite (B78146) (Na2S2O4) in the presence of Zn(II) have also been reported to give good yields of 5,6-dihydroxyindole derivatives under specific pH conditions. lookchem.com The pH of the reaction medium can significantly influence the outcome of the cyclization and the stability of the final product.

The final acetylation step is generally high-yielding, but conditions can be optimized to ensure complete conversion and ease of purification. Using a slight excess of acetic anhydride and a catalytic amount of a base like pyridine at room temperature is typically sufficient. nih.gov Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Green Chemistry Principles in the Synthesis of Indole Derivatives

The application of green chemistry principles to the synthesis of indoles is an area of growing importance, aiming to reduce the environmental impact of chemical processes. This involves the use of less hazardous reagents, renewable starting materials, and more efficient reaction conditions.

In the context of synthesizing this compound, several aspects of green chemistry can be considered. The use of solid nitrifying agents, as mentioned in a patent for the synthesis of a 5,6-dihydroxyindole precursor, can be a greener alternative to traditional nitrating agents that often involve strong acids and produce significant waste. google.com

Catalytic methods, particularly those using heterogeneous catalysts like Pd/C, are inherently greener as the catalyst can often be recovered and reused. google.com Furthermore, developing one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce solvent usage and waste generation. For example, a tandem reaction involving reduction, intramolecular cyclization, and debenzylation has been reported for the synthesis of 5,6-dihydroxyindole. google.com

The use of electrochemical methods for the reduction step has also been explored as a green alternative, as it avoids the need for chemical reducing agents and can offer high selectivity and purity. guidechem.com However, the high initial investment in equipment can be a drawback. guidechem.com

Derivatization and Analog Synthesis from the this compound Scaffold

The this compound scaffold can serve as a starting point for the synthesis of a variety of derivatives and analogs with potentially interesting biological or material properties. The reactivity of the indole ring and the potential for modifying the substituents allow for a range of chemical transformations.

The indole nitrogen of the this compound is already substituted with an isopropyl group. However, this group could potentially be removed or replaced under certain conditions, allowing for the introduction of other alkyl or aryl groups. More commonly, derivatization focuses on the aromatic core of the indole.

The C2 and C3 positions of the indole ring are particularly reactive towards electrophilic substitution. This allows for the introduction of a wide range of functional groups. For example, Vilsmeier-Haack formylation could introduce a formyl group at the C3 position, which can then be further elaborated. Friedel-Crafts acylation or alkylation could also be used to introduce new carbon-carbon bonds at these positions.

Furthermore, the diacetate groups at the 5 and 6 positions can be hydrolyzed back to the diol, which can then be further functionalized. For example, the hydroxyl groups could be converted to ethers or other esters. The catechol moiety of the diol is also susceptible to oxidation, which can lead to the formation of quinones and subsequently to polymerization, a chemistry that is central to the formation of melanin-like pigments. nih.gov

The following table lists some potential derivatization reactions:

| Reaction Type | Reagent | Position of Functionalization | Potential Product |

| Vilsmeier-Haack Formylation | POCl3, DMF | C3 | 1-Isopropyl-5,6-diacetoxy-1H-indole-3-carbaldehyde |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C3 | 3-Acyl-1-isopropyl-1H-indole-5,6-diyl diacetate |

| Hydrolysis | Base or Acid | C5, C6 | 1-Isopropyl-1H-indole-5,6-diol |

| Etherification (of the diol) | Alkyl halide, Base | C5, C6 | 1-Isopropyl-5,6-dialkoxy-1H-indole |

Modifications of the Acetate Ester Groups

The acetate ester groups at the 5- and 6-positions of the 1-isopropyl-1H-indole core are key functionalities that can be subjected to various chemical transformations to yield derivatives with potentially altered properties. The primary modifications involve hydrolysis and transesterification, which can be achieved through both chemical and enzymatic methods.

Hydrolysis:

The hydrolysis of the diacetate to its corresponding diol, 1-Isopropyl-1H-indole-5,6-diol, or to a monoacetate intermediate, is a fundamental transformation. This reaction can be catalyzed by acids or bases.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester linkages can be cleaved. This reaction is reversible and represents the reverse of esterification.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, leads to the formation of the corresponding carboxylate salt and the diol. This reaction is typically irreversible and proceeds to completion. Studies on the hydrolysis of indole-3-acetic acid esters have shown that these compounds are susceptible to cleavage under mild alkaline conditions.

Selective and Enzymatic Hydrolysis:

Achieving selective hydrolysis of one of the two acetate groups to yield a monoacetate presents a synthetic challenge. Enzymatic catalysis often provides a high degree of selectivity that is difficult to achieve with conventional chemical methods. Lipases are a class of enzymes that are particularly effective in catalyzing the hydrolysis of esters. Research on aryl naphthalene (B1677914) diacetates has demonstrated the regioselectivity of lipase-catalyzed hydrolysis. For instance, Amano Lipase from Pseudomonas fluorescens has been used to selectively hydrolyze one of the acetate groups on a naphthalene ring system. A similar enzymatic approach could potentially be applied to this compound to afford mono-hydroxylated derivatives.

The table below summarizes representative conditions for the hydrolysis of aryl esters, which can be considered analogous to the target compound.

| Catalyst/Reagent | Substrate Analogue | Product(s) | Key Findings |

| NaOH | Ethyl acetate | Sodium acetate and ethanol | Reaction goes to completion (saponification). |

| Acid (e.g., HCl) | Butyl acetate | Acetic acid and 1-butanol | Reversible reaction, does not go to completion. |

| Amano Lipase AK | Aryl naphthalene diacetate | Monoacetate derivative | Demonstrates regioselectivity in hydrolysis. |

Transesterification:

Transesterification involves the exchange of the acetyl group with another acyl group or the exchange of the ethoxy group from the ester with a different alcohol. This reaction can be catalyzed by acids, bases, or enzymes.

Acid/Base-Catalyzed Transesterification: Similar to hydrolysis, this process can be promoted by either acid or base catalysts. The reaction equilibrium is typically driven by using a large excess of the replacing alcohol.

Enzymatic Transesterification: Lipases are also widely used for transesterification reactions, often offering high selectivity and milder reaction conditions compared to chemical methods. For example, lipase-catalyzed transesterification of palm kernel oil with dialkyl carbonates has been shown to be efficient. This methodology could be adapted for the modification of this compound.

The following table presents examples of transesterification reactions on related ester compounds.

| Catalyst | Reactant 1 | Reactant 2 | Product |

| Sodium Ethoxide | Methyl ester | Ethanol | Ethyl ester |

| Sulfuric Acid | Dimethyl terephthalate | Ethylene glycol | Polyethylene terephthalate |

| Lipase | Palm kernel oil | Dimethyl carbonate | Fatty acid methyl esters |

Stereoselective Synthesis Approaches for Indole Diacetate Compounds

The stereoselective synthesis of indole derivatives is of significant interest due to the prevalence of chiral indole frameworks in biologically active molecules. While specific stereoselective syntheses targeting this compound are not extensively documented, several asymmetric strategies for functionalizing the indole core can be considered applicable.

The primary approach to introducing chirality would involve the asymmetric synthesis of the precursor, 1-Isopropyl-1H-indole-5,6-diol, or the stereoselective functionalization of the pre-formed diacetate.

Asymmetric Synthesis of Chiral Indole Precursors:

One strategy involves the enantioselective addition of nucleophiles to a pro-chiral indole derivative. For instance, thiourea-catalyzed enantioselective additions of indoles to cyclic N-acyliminium ions have been developed to create chiral indole frameworks. nih.gov Another approach is the rhodium-catalyzed asymmetric N-selective coupling of aryl hydrazines with allenes, followed by Fischer indolization to produce N-allylic indoles with high enantioselectivity. nih.gov These methods could potentially be adapted to synthesize chiral precursors to 1-Isopropyl-1H-indole-5,6-diol.

Stereoselective Reactions on the Indole Nucleus:

Once the this compound is formed, stereoselective reactions could be performed on the indole ring itself. For example, catalytic asymmetric dearomatization of 2,3-disubstituted indoles has been shown to produce chiral indolenines and fused indolines. While this would modify the core indole structure, it represents a pathway to chiral derivatives starting from an achiral diacetate.

The table below outlines general approaches to the asymmetric synthesis of chiral indole derivatives that could be conceptually applied to indole diacetate compounds.

| Catalytic System | Reaction Type | Substrate Type | Chiral Product | Enantiomeric Excess (ee) |

| Chiral Thiourea | Intermolecular Addition | Indole and Hydroxylactam | Functionalized Indole | Up to 98% |

| Rhodium(I)/Chiral Ligand | N-allylation/Fischer Indolization | Aryl Hydrazine and Allene | N-allylic Indole | Up to 91% |

| Chiral Phosphoric Acid | Asymmetric Dearomatization | 2,3-disubstituted Indole | Chiral Indolenine/Indoline | Up to 99% |

Advanced Spectroscopic and Structural Elucidation Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

There is no published high-resolution NMR data, including ¹H (proton) and ¹³C (carbon-13) spectra, for 1-Isopropyl-1H-indole-5,6-diyl diacetate. Such data would be crucial for assigning the precise chemical environment of each hydrogen and carbon atom in the molecule. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary to establish the connectivity of the isopropyl group, the indole (B1671886) core, and the two acetate (B1210297) moieties. Without these spectra, a definitive structural assignment cannot be confirmed.

Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Detailed mass spectrometry analysis for this compound has not been reported. High-resolution mass spectrometry (HRMS) would be required to experimentally verify its exact molecular weight and determine its elemental composition, confirming the molecular formula C₁₅H₁₇NO₄. Furthermore, fragmentation analysis, often conducted using techniques like tandem mass spectrometry (MS/MS), would provide insights into the molecule's stability and the characteristic breakdown patterns of the indole ring and its substituents, but this information is currently unavailable.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

No experimental infrared spectrum for this compound is available in the literature. An IR spectrum would be expected to show characteristic absorption bands for the ester carbonyl (C=O) groups of the diacetate, typically in the region of 1735-1750 cm⁻¹, as well as vibrations corresponding to the C-O bonds and the aromatic C-H and C=C bonds of the indole structure. The absence of a recorded spectrum means these key functional groups cannot be experimentally confirmed for this specific compound.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The definitive solid-state structure of this compound has not been determined, as no single-crystal X-ray diffraction studies have been published. This technique would provide precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecule's three-dimensional geometry and packing in the crystalline state.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization

This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it would not exhibit optical activity. Consequently, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are used to study chiral molecules, are not applicable, and no such studies have been reported.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) for Absolute Configuration Studies

Similar to other forms of chiroptical spectroscopy, Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are techniques used to determine the absolute configuration of chiral molecules. As this compound is achiral, these methods are not relevant for its analysis.

Molecular Modeling and Computational Chemistry Investigations of 1 Isopropyl 1h Indole 5,6 Diyl Diacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and reactivity of novel compounds. For 1-Isopropyl-1H-indole-5,6-diyl diacetate, methods such as Density Functional Theory (DFT) are employed to compute a range of molecular properties. These calculations provide a detailed picture of the electron distribution, orbital energies, and electrostatic potential, which are crucial for understanding the molecule's chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.

Furthermore, the molecular electrostatic potential (MEP) map visually represents the regions of positive and negative charge on the molecule's surface. This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets. For instance, nucleophilic and electrophilic attack sites can be readily identified, providing clues about potential metabolic transformations and binding interactions.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Significance |

| HOMO Energy | Indicates the electron-donating ability. | |

| LUMO Energy | Indicates the electron-accepting ability. | |

| HOMO-LUMO Gap | Reflects chemical reactivity and kinetic stability. | |

| Dipole Moment | Measures the overall polarity of the molecule. | |

| Molecular Electrostatic Potential | Maps electron density and predicts intermolecular interactions. |

Conformational Analysis and Energy Landscape Exploration using Molecular Dynamics

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound is performed to identify its stable low-energy conformations. Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, are instrumental in exploring the molecule's conformational space.

By simulating the molecule in a solvent environment that mimics physiological conditions, MD simulations can reveal the dynamic behavior of the isopropyl and diacetate groups. This analysis helps to understand the molecule's flexibility and the range of shapes it can adopt. The resulting energy landscape provides a map of the different conformational states and the energy barriers between them. Identifying the most stable and populated conformations is essential for subsequent molecular docking studies, as these are the most likely to be biologically relevant.

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (in this case, this compound) into the binding site of a protein target. Indole (B1671886) derivatives are known to interact with a variety of biological targets, and docking studies can help to identify the most promising candidates for this specific compound. nih.gov

The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. A high docking score suggests a strong binding affinity, indicating that the molecule could potentially modulate the protein's function. These studies can elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This detailed understanding of the binding mode is crucial for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. By analyzing a dataset of related indole derivatives with known activities, a QSAR model can be developed to predict the activity of new compounds like this compound.

These models are built using a variety of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. These can include constitutional, topological, geometrical, and electronic descriptors. Once a statistically robust model is established, it can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing. SPR models, similarly, can predict important properties such as solubility, lipophilicity, and metabolic stability.

Pharmacophore Development and Virtual Screening Strategies for Indole Diacetate Scaffolds

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. Based on the binding mode of this compound identified through molecular docking, a pharmacophore model can be developed. This model will typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional geometry.

This pharmacophore model can then be used as a query in virtual screening campaigns to search large chemical databases for other molecules that possess the same essential features. This approach allows for the rapid identification of diverse chemical scaffolds that are likely to exhibit the desired biological activity, thereby accelerating the drug discovery process.

In Silico Prediction of Preclinical ADME Parameters and Metabolic Pathways

The therapeutic potential of a drug candidate is not solely determined by its biological activity but also by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools can predict these key pharmacokinetic parameters for this compound early in the drug discovery process.

These predictive models can estimate properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for drug-drug interactions. Furthermore, computational methods can predict the likely metabolic pathways of the compound, identifying potential sites of enzymatic modification by cytochrome P450 enzymes. This information is critical for anticipating the compound's in vivo behavior and for guiding lead optimization efforts to improve its drug-like properties.

Table 2: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Value | Implication |

| Oral Bioavailability | Likelihood of being absorbed after oral administration. | |

| Blood-Brain Barrier Penetration | Potential for central nervous system activity. | |

| Plasma Protein Binding | Extent of binding to proteins in the bloodstream. | |

| CYP450 Inhibition/Induction | Potential for drug-drug interactions. | |

| Major Metabolic Pathways | Predicted routes of metabolic clearance. |

Biological Activity Profiling and Mechanism of Action Research in Preclinical Models

In Vitro Screening Assays for Biological Activity of 1-Isopropyl-1H-indole-5,6-diyl diacetate

No publicly available scientific literature was identified that details the in vitro screening of this compound for biological activity.

There are no published studies on the effects of this compound on the activity of enzymes such as kinases, phosphatases, or proteases.

No data are available from receptor binding assays to determine if this compound acts as an agonist or antagonist at any known biological receptor.

Research on the effects of this compound in cell-based phenotypic screens is not present in the current body of scientific literature. Consequently, there is no information regarding its impact on cellular processes such as proliferation, apoptosis, differentiation, or migration.

There is no evidence from studies employing methods like Western blot or reporter assays to suggest that this compound modulates any specific cellular signaling pathways.

Target Identification and Validation Research

No research has been published that aims to identify or validate the specific molecular targets of this compound.

There are no records of proteomics-based studies being conducted to deconvolute the potential cellular targets of this compound.

Genetic Approaches (e.g., siRNA knockdown, CRISPR) in Cellular Models

There is no available information on the use of genetic techniques such as siRNA knockdown or CRISPR-Cas9 to investigate the mechanism of action of this compound in cellular models.

Biophysical Techniques for Ligand-Target Interaction Studies

No studies have been published that utilize biophysical methods to explore the direct binding and interaction between this compound and any potential biological targets.

In Vivo Exploratory Studies in Preclinical Animal Models

There is a lack of published data regarding in vivo studies of this compound in any preclinical animal models.

Efficacy Assessment in Disease-Relevant Animal Models

No information is available on the assessment of the efficacy of this compound in any animal models of disease.

Pharmacodynamic Biomarker Evaluation in Animal Studies

There are no published findings related to the evaluation of pharmacodynamic biomarkers following the administration of this compound in animal studies.

Histopathological and Immunohistochemical Analysis of Tissues from Preclinical Models

No histopathological or immunohistochemical analyses of tissues from preclinical models treated with this compound have been reported in the scientific literature.

Elucidation of Molecular and Cellular Mechanism of Action

Due to the absence of the aforementioned studies, the molecular and cellular mechanism of action of this compound remains unelucidated.

Gene Expression Profiling (e.g., RNA-seq) and Proteomic Analysis

No studies were identified that have performed gene expression profiling, such as RNA sequencing (RNA-seq), or proteomic analysis to investigate the effects of this compound on cellular systems. Therefore, data on its impact on the transcriptome and proteome are not available.

Metabolomic Profiling in Biological Systems

There is no available research detailing the metabolomic profiling of biological systems following exposure to this compound. As a result, its effects on cellular metabolism remain uncharacterized.

High-Content Imaging for Cellular Morphological Changes

No studies utilizing high-content imaging to assess cellular morphological changes induced by this compound have been found in the public domain. Information regarding its impact on cellular morphology is therefore unavailable.

An article focusing on the preclinical pharmacokinetic, distribution, and biotransformation research of "this compound" cannot be generated at this time. A thorough search of publicly available scientific literature and databases did not yield specific studies on this particular chemical compound.

Consequently, there is no information available to populate the requested sections and subsections, including:

Pharmacokinetic, Distribution, and Biotransformation Research in Preclinical Systems

Identification of Biotransformation Pathways and Major Metabolites in Animal Systems

Without primary research data from preclinical in vitro and in vivo studies, it is not possible to provide scientifically accurate details regarding the metabolic stability, plasma protein binding, pharmacokinetic parameters, tissue distribution, or biotransformation pathways of 1-Isopropyl-1H-indole-5,6-diyl diacetate. Data tables and detailed research findings as requested cannot be created without underlying experimental results.

Advanced Analytical Methodologies for Research and Preclinical Development

Development of Robust LC-MS/MS Methods for Quantification in Biological Matrices (e.g., plasma, tissue homogenates from preclinical studies)

The quantification of 1-Isopropyl-1H-indole-5,6-diyl diacetate and its potential metabolites in biological matrices is fundamental to understanding its pharmacokinetic profile. A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose. nih.govresearchgate.net

Method development would begin with the optimization of mass spectrometric conditions for the parent compound. This involves direct infusion of a standard solution into the mass spectrometer to determine the optimal ionization mode (electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI) and polarity (positive or negative ion mode). nih.gov For an indole (B1671886) derivative, positive mode ESI is often effective. The precursor ion (M+H)⁺ would be selected, and collision-induced dissociation (CID) would be used to generate characteristic product ions. The most stable and intense precursor-to-product ion transition is selected for quantification in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov

Chromatographic separation would be developed to resolve the analyte from endogenous matrix components. A reversed-phase C18 column is commonly used for small molecules of this nature. nih.govresearchgate.net A gradient elution using a mobile phase consisting of an aqueous component with a modifier like formic acid (to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically employed. nih.govresearchgate.net

Sample preparation is critical for removing proteins and phospholipids (B1166683) that can interfere with the analysis. For plasma and tissue homogenates, protein precipitation with a cold organic solvent like acetonitrile is a common and effective technique. nih.gov Liquid-liquid extraction or solid-phase extraction (SPE) may be employed for cleaner samples and to achieve lower limits of quantification.

The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect to ensure reliable data from preclinical pharmacokinetic studies. researchgate.net

Table 1: Illustrative LC-MS/MS Method Parameters for Quantification in Plasma (Note: This table presents typical parameters for a small molecule indole derivative, as specific data for this compound is not available.)

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Positive |

| MRM Transition | Analyte-specific (e.g., m/z 276.1 -> 174.1) |

| Internal Standard | Stable Isotope Labeled Analog |

| Calibration Range | 0.5 - 1000 ng/mL |

High-Throughput Screening Assay Development for Compound Library Evaluation

High-throughput screening (HTS) is essential in early drug discovery to evaluate large libraries of compounds for their activity against a specific biological target. For a compound like this compound, which may be investigated for activity as a kinase inhibitor or for other enzymatic targets, developing a robust HTS assay is a critical step. nih.gov

Assay development focuses on creating a miniaturized, rapid, and reliable test, typically in a 96-, 384-, or 1536-well plate format. nih.gov The choice of assay depends on the target. For instance, if the target is a kinase, a common HTS assay measures the enzymatic conversion of a substrate. This can be achieved through various detection methods:

Fluorescence-Based Assays: These assays can use probes that become fluorescent upon enzymatic modification or employ fluorescence polarization (FP) to detect the binding of a fluorescently labeled ligand to the target. nih.gov

Luminescence-Based Assays: Assays like Kinase-Glo® measure ATP consumption, where a decrease in signal indicates kinase activity.

Colorimetric Assays: These assays produce a colored product that can be quantified by absorbance. researchgate.net For indole compounds, specific staining reagents can be used to generate a colorimetric signal. researchgate.net

The assay is optimized for sensitivity, signal-to-background ratio, and reproducibility. A key metric for evaluating HTS assays is the Z'-factor, which assesses the statistical separation between positive and negative controls. A Z'-factor above 0.5 is generally considered indicative of an excellent and reliable assay. Once validated, the assay can be used to screen a compound library to identify initial "hits" for further investigation.

Table 2: Example HTS Assay Performance Data (Note: This table illustrates typical data for an HTS assay designed to identify inhibitors of a target enzyme.)

| Parameter | Value | Description |

| Assay Format | 384-well plate | Miniaturized format for high throughput. |

| Detection Method | Fluorescence Intensity | Measurement of a fluorescent product. |

| Positive Control | Known Inhibitor (10 µM) | Provides signal for 100% inhibition. |

| Negative Control | DMSO Vehicle | Provides signal for 0% inhibition. |

| Z'-Factor | 0.78 | Indicates excellent assay quality. |

| Hit Criterion | >50% Inhibition | Threshold for selecting active compounds. |

Capillary Electrophoresis and Microfluidics for Separation and Analysis in Research Settings

Capillary electrophoresis (CE) offers a powerful alternative and complementary technique to HPLC for the analysis of small molecules in research settings. researchgate.netnih.gov CE separates analytes based on their charge-to-size ratio as they migrate through a narrow capillary under the influence of a high electric field. wikipedia.org This technique provides extremely high separation efficiency, short analysis times, and requires minimal sample and reagent consumption (nanoliter volumes). researchgate.net

For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. Analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for the separation of neutral compounds based on their hydrophobicity.

CE can be particularly useful for:

Purity Assessment: Rapidly determining the purity of newly synthesized batches of the compound.

Metabolite Profiling: Separating the parent compound from its more polar metabolites in in vitro metabolism studies. illinois.edu

Chiral Separations: If the compound has chiral centers, CE with chiral selectors (e.g., cyclodextrins) can be used to separate enantiomers.

Coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS, making it a powerful tool for identifying unknown metabolites or impurities in complex mixtures. nih.gov Microfluidic devices, or "lab-on-a-chip" technology, integrate these separation and analysis steps onto a small chip, enabling even faster analysis and higher throughput. illinois.edu

NMR-Based Metabolomics for Investigating Biological Responses in Preclinical Models

Nuclear Magnetic Resonance (NMR)-based metabolomics is a powerful systems biology approach used to obtain a snapshot of the metabolic state of a cell, tissue, or organism in response to a stimulus, such as the administration of a test compound. journalejmp.comnih.gov This technique is non-destructive and highly reproducible, allowing for the simultaneous identification and quantification of a wide range of metabolites in biological samples like urine, plasma, or tissue extracts. frontiersin.org

In a preclinical study involving this compound, NMR-based metabolomics could be used to investigate its mechanism of action or potential off-target effects. The general workflow involves collecting biological samples from treated and control animal groups, followed by ¹H NMR analysis. nih.gov

The resulting NMR spectra provide a metabolic fingerprint of each sample. By applying multivariate statistical analysis techniques, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), researchers can identify the specific metabolites that are significantly altered between the treated and control groups. journalejmp.com These differentiating metabolites can provide insights into the biochemical pathways perturbed by the compound. For example, changes in glucose, lactate, and specific amino acids could indicate an impact on energy metabolism. Further analysis using 2D NMR techniques can confirm the identity of these key metabolites. nih.gov

Table 3: Hypothetical Metabolite Changes in Liver Tissue Extract Following Compound Administration (Note: This table shows illustrative data from an NMR-based metabolomics study, indicating potential biological responses to a test compound.)

| Metabolite | Fold Change (Treated vs. Control) | p-value | Pathway Implication |

| Lactate | ↑ 1.8 | < 0.01 | Glycolysis / Energy Metabolism |

| Alanine | ↑ 1.5 | < 0.01 | Amino Acid Metabolism |

| Glutathione | ↓ 0.6 | < 0.05 | Oxidative Stress |

| Taurine | ↓ 0.7 | < 0.05 | Osmoregulation / Bile Acid Conjugation |

| Glucose | ↓ 0.8 | > 0.05 | Not significant |

Future Research Directions and Translational Perspectives Preclinical Focus

Design of Next-Generation Indole (B1671886) Diacetate Derivatives with Enhanced Research Properties

The rational design of new analogues based on the 1-Isopropyl-1H-indole-5,6-diyl diacetate scaffold is a primary avenue for future research. The goal is to systematically modify the molecule to enhance properties crucial for preclinical investigation, such as potency, selectivity, metabolic stability, and cell permeability. Structure-activity relationship (SAR) studies are central to this effort, guiding the synthesis of derivatives with improved characteristics. acs.orgnih.gov

Key modifications could include:

N1-Position Alkyl Group: The N-isopropyl group can be replaced with various other alkyl or aryl groups to explore how steric bulk and electronics at this position influence interactions with biological targets. mdpi.com

C5 and C6 Positions: The diacetate groups are susceptible to hydrolysis by esterases in vivo. Replacing these esters with more stable bioisosteres, such as amides or ethers, could significantly improve metabolic stability. researchgate.netbohrium.com Conversely, these positions could be leveraged for prodrug strategies.

Other Ring Positions (C2, C3, C4, C7): Introducing substituents like halogens, alkyls, or amides at other positions on the indole ring can modulate the molecule's electronic properties and provide new interaction points with target proteins, potentially increasing potency and selectivity. acs.orgacs.org Recent advances in synthetic chemistry have enabled more efficient functionalization of previously hard-to-modify positions like C5. scienmag.comnews-medical.net

The following interactive table outlines potential structural modifications and their intended impact on research properties.

Exploration of Combination Research Strategies with Other Investigational Agents

In preclinical research, particularly in oncology, combination strategies are often explored to achieve synergistic effects or overcome resistance mechanisms. nih.gov Indole-based compounds have been investigated as anticancer agents targeting various pathways, including tubulin polymerization and protein kinases. nih.govmdpi.commdpi.com

Future preclinical studies could investigate this compound or its optimized derivatives in combination with other investigational agents. The rationale for such combinations would depend on the elucidated mechanism of action of the indole compound. For example:

If the indole derivative is found to inhibit a specific kinase, it could be combined with agents that target parallel or downstream pathways.

If it acts as a tubulin polymerization inhibitor, combining it with a DNA-damaging agent or a cell cycle checkpoint inhibitor could yield a synergistic antiproliferative effect. nih.gov

Some indole derivatives have been shown to modulate multidrug resistance, suggesting they could be used to re-sensitize resistant cells to standard chemotherapeutic agents. mdpi.com Preclinical models, such as co-cultures of different cell types or patient-derived xenografts, would be valuable for assessing the efficacy of such combinations.

Application of Artificial Intelligence and Machine Learning in Indole Compound Research

Predictive Modeling: ML models can be trained on large datasets of known indole derivatives to predict the biological activity, physicochemical properties, and potential off-target effects of newly designed analogues of this compound. nih.govresearchgate.netmdpi.com This in silico screening can prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

De Novo Design: Generative AI algorithms can design entirely new indole-based molecules with desired properties. nih.govtue.nl By providing the model with a target protein structure or a desired activity profile, it can generate novel, synthesizable structures that may not be conceived through traditional medicinal chemistry approaches. nih.gov

Data Analysis: Preclinical studies generate vast amounts of complex data from high-throughput screening, genomics, and proteomics. AI can analyze these datasets to identify hidden patterns, elucidate mechanisms of action, and discover potential biomarkers.

Challenges and Opportunities in the Preclinical Development of Indole-Based Compounds

The preclinical development of any new chemical entity, including indole-based compounds, involves navigating a complex landscape of challenges and opportunities. biobostonconsulting.comtexilajournal.com

| Category | Description |

| Challenges | |

| Lead Selection | Choosing the right lead compound from a library of derivatives is a major hurdle. It requires balancing potency, selectivity, and drug-like properties. biobostonconsulting.com |

| Metabolic Stability | The ester groups in this compound are potential liabilities, likely leading to rapid metabolism. researchgate.net Indole rings themselves can also be metabolized in the liver. nih.gov |

| Target Selectivity | Ensuring a compound interacts specifically with its intended target while avoiding off-target effects is critical. The indole scaffold can interact with numerous biological targets, making selectivity a key challenge. nih.gov |

| Model Translatability | A significant challenge in preclinical development is that results from animal models do not always translate to humans due to species differences. texilajournal.com |

| Opportunities | |

| Privileged Scaffold | The indole ring is a versatile and well-validated scaffold in medicinal chemistry, providing a solid foundation for developing new research compounds and potential therapeutics. nih.govresearchgate.net |

| Synthetic Tractability | A wealth of synthetic methods exists for modifying the indole core, allowing for the creation of diverse chemical libraries to explore a wide range of biological questions. organic-chemistry.org |

| Unmet Needs | Indole derivatives are being investigated for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases, offering opportunities to develop novel agents for challenging conditions. nih.govmdpi.com |

| Chemical Biology | The modifiable nature of the indole scaffold makes it an excellent candidate for developing chemical tools to probe biological systems. |

Potential for Derivatization Towards Probe Molecules for Biological Pathway Investigation

Beyond their direct therapeutic potential, indole derivatives can be powerful tools for basic research. By modifying the this compound structure, it can be converted into a chemical probe to investigate biological pathways.

Fluorescent Probes: Indole and its derivatives often possess intrinsic fluorescence properties. mdpi.com These properties can be enhanced by attaching a fluorophore to the molecule. Such probes could be used in fluorescence microscopy to visualize the compound's subcellular localization or to track its interaction with target proteins in living cells. nih.govnih.govmdpi.com

Affinity-Based Probes: Attaching a reactive group (like a photoaffinity label) and a reporter tag (like biotin) would allow for target identification. In this approach, the probe is introduced to cells or cell lysates, binds to its target protein(s), and is then permanently cross-linked upon UV irradiation. The biotin (B1667282) tag can then be used to pull down the protein complex for identification by mass spectrometry.

Reporter Probes: The core indole structure could be linked to a sensor moiety that reports on a specific biological event. For example, an indole-based probe was designed to detect hydrogen peroxide in living cells. nih.gov This demonstrates the potential for creating sophisticated tools to monitor cellular processes in real-time.

By developing these specialized derivatives, the this compound scaffold can serve not only as a starting point for potential therapeutics but also as a versatile tool for fundamental biological discovery.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Isopropyl-1H-indole-5,6-diyl diacetate with high purity?

- Methodological Answer : Synthesis optimization requires a factorial design approach to evaluate parameters such as temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol%). Purity can be assessed via HPLC with a C18 column (acetonitrile/water gradient) and confirmed by integration of acetyl protons (δ 2.1–2.3 ppm). Kinetic monitoring via in-situ FTIR can identify side reactions (e.g., hydrolysis of acetate groups). Ensure inert conditions (N atmosphere) to prevent oxidation of the indole core .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

- Methodological Answer : Conduct accelerated stability studies using controlled environments:

- Light sensitivity : Expose to UV-A (315–400 nm) and monitor degradation via UV-Vis spectroscopy (λ 270–300 nm for indole).

- Humidity : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks, analyzing hydrolytic decomposition by LC-MS (look for m/z corresponding to deacetylated products).

- Use desiccants and amber vials to mitigate degradation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Prioritize PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. First aid measures for skin contact: wash with soap/water for 15 minutes; for eye exposure, use saline irrigation. Safety data for analogous indole derivatives emphasize avoiding organic solvents that may enhance dermal absorption .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in surface-mediated oxidation reactions?

- Methodological Answer : Use a combination of in-situ surface-enhanced Raman spectroscopy (SERS) and DFT calculations to probe interactions between the indole core and metal oxide surfaces (e.g., TiO). Monitor electron transfer pathways via transient absorption spectroscopy. Isotopic labeling () of acetate groups can track oxidative cleavage products. Compare reactivity under dry vs. humid conditions to assess water’s role as a proton shuttle .

Q. How do crystallographic defects influence the compound’s photophysical properties?

- Methodological Answer : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane) and characterize defects using X-ray topography and photoluminescence microscopy. Correlate defect density (e.g., dislocations) with emission quenching using time-resolved fluorescence. Annealing experiments (80–120°C) can mitigate defects and improve quantum yield measurements .

Q. How can contradictory data from spectroscopic characterization (e.g., NMR vs. IR) be resolved?

- Methodological Answer : Cross-validate using orthogonal techniques:

- For ambiguous signals, employ -DEPT or 2D COSY.

- IR bands overlapping with acetate C=O stretches (1700–1750 cm) can be clarified via isotope editing (deuteration of labile protons).

- If discrepancies persist, use X-ray crystallography for definitive structural assignment .

Q. What degradation pathways dominate under oxidative stress, and how can they be suppressed?

- Methodological Answer : Subject the compound to Fenton’s reagent (Fe/HO) and analyze products via high-resolution LC-MS/MS. Identify radical intermediates using spin-trapping agents (e.g., DMPO) and EPR spectroscopy. To suppress degradation, evaluate antioxidants (e.g., BHT) or encapsulation in cyclodextrins to shield reactive sites .

Q. Can computational models predict the compound’s behavior in multi-component catalytic systems?

- Methodological Answer : Develop a QSPR (quantitative structure-property relationship) model using descriptors like logP, HOMO-LUMO gap, and molecular polarizability. Validate against experimental data from Pd-catalyzed coupling reactions. Machine learning (e.g., random forest regression) can optimize catalyst-substrate compatibility by training on datasets of indole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.